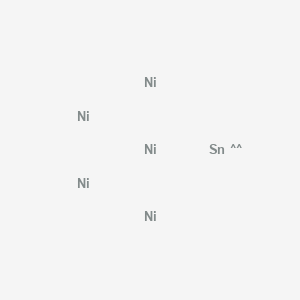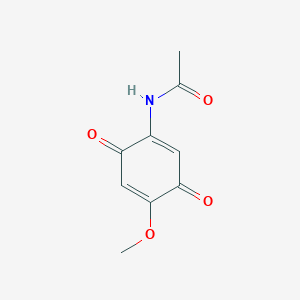
Deca-1,9-dien-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-1,9-dien-5-one is an organic compound characterized by a ten-carbon chain with double bonds at the first and ninth positions and a ketone group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Deca-1,9-dien-5-one typically involves the use of alkyne and alkene precursors. One common method is the palladium-catalyzed coupling reaction, which allows for the formation of the conjugated diene system. The reaction conditions often include the use of solvents such as tetrahydrofuran and the presence of a base like potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Deca-1,9-dien-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diene into epoxides or other oxygenated derivatives.
Reduction: The ketone group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its reactivity and properties
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether is a common choice.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Applications De Recherche Scientifique
Deca-1,9-dien-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: this compound is used in the production of fragrances, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism by which Deca-1,9-dien-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Deca-1,9-diyne: Similar in structure but with triple bonds instead of double bonds.
Deca-1,6-dien-9-yne: Contains both double and triple bonds, offering different reactivity.
Nona-1,6-dien-8-yne: A nine-carbon analog with similar functional groups
Uniqueness: Deca-1,9-dien-5-one’s unique combination of a conjugated diene system and a ketone group sets it apart from similar compounds. This structure provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Propriétés
Numéro CAS |
123976-50-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
deca-1,9-dien-5-one |
InChI |
InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h3-4H,1-2,5-9H2 |
Clé InChI |
BHJREBRUFKVDEE-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)

![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)

![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
methanone](/img/structure/B14281915.png)


![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
